molecular formula C18H18ClN3O2 B2454192 N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide CAS No. 1251698-37-9

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

Cat. No. B2454192
CAS RN: 1251698-37-9
M. Wt: 343.81
InChI Key: BQASACMNSOWPKH-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, also known as CIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CIQ is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.85 g/mol. In

Scientific Research Applications

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. In cancer research, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to enhance the binding of GABA to its receptors, resulting in increased inhibitory activity and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, anxiolytic, sedative, and antitumor activities. In animal studies, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has been shown to reduce the frequency and severity of seizures and to alleviate pain. N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has also been found to reduce anxiety and induce sedation in animal models. In vitro studies have demonstrated that N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide, including the development of new drugs for the treatment of epilepsy, chronic pain, anxiety, and sleep disorders. Further research is also needed to elucidate the mechanism of action of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide and to identify its molecular targets. In addition, the potential use of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide as an anticancer agent warrants further investigation, including the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity.

Synthesis Methods

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloroaniline with p-tolualdehyde to form 2-(2-chlorophenyl)imidazolidin-1-one. This intermediate is then reacted with chloroacetyl chloride to yield N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide. The purity of N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide can be further enhanced through recrystallization using an appropriate solvent.

properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-13-6-8-14(9-7-13)22-11-10-21(18(22)24)12-17(23)20-16-5-3-2-4-15(16)19/h2-9H,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQASACMNSOWPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide

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